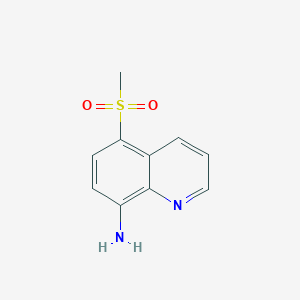

5-Methanesulfonylquinolin-8-amine

描述

Structure

3D Structure

属性

IUPAC Name |

5-methylsulfonylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-15(13,14)9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGOMUNCDGDSAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methanesulfonylquinolin 8 Amine

Classical Approaches to Quinoline (B57606) Synthesis Applied to the 5-Methanesulfonylquinolin-8-amine Core

The fundamental quinoline structure of this compound can be assembled through several well-established named reactions. These classical methods, while sometimes harsh, remain relevant for the synthesis of substituted quinolines.

One of the most prominent methods is the Skraup synthesis . This reaction typically involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uop.edu.pkpharmaguideline.com A modified Skraup reaction has been successfully employed in the synthesis of a key intermediate for 5-fluoroprimaquine, a related 8-aminoquinoline (B160924) derivative. documentsdelivered.com This approach highlights the adaptability of the Skraup synthesis for producing functionalized quinolines.

Another classical method is the Doebner-von Miller reaction . This synthesis utilizes α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. pharmaguideline.comarkat-usa.org For instance, the synthesis of 8-(N,N-dimethylamino)quinaldine has been achieved using this method with crotonaldehyde. arkat-usa.org

The Friedländer synthesis offers another route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group. uop.edu.pkpharmaguideline.com This method is particularly useful for preparing 2-substituted quinoline derivatives. pharmaguideline.com

The Combes synthesis involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of anilines with 1,3-dicarbonyl compounds. pharmaguideline.com

Finally, the Pfitzinger synthesis provides a route to quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, which can then be decarboxylated. pharmaguideline.com

These classical syntheses provide a foundational toolkit for constructing the quinoline core, which can then be further functionalized to yield the target compound.

Modern Strategies for Amination in the Context of this compound

Modern synthetic methods offer milder and more selective ways to introduce the crucial 8-amino group onto the quinoline ring.

Reductive Amination Pathways for this compound Precursors

Reductive amination is a powerful technique for forming C-N bonds. In the context of this compound synthesis, this could involve the reaction of a suitable quinoline-8-aldehyde or ketone precursor with an amine source in the presence of a reducing agent. A notable example is the synthesis of bis(8-aminoquinoline)-substituted tetraazacrown ethers, where 8-nitroquinolin-2-carboxaldehyde was reacted with a tetraazacrown ether followed by reduction of the nitro group. dtic.mil While this example involves amination at a different position, the principle of reductive amination is broadly applicable.

Gabriel Synthesis Adaptations for Primary Amine Moieties in this compound

The Gabriel synthesis is a classic and reliable method for preparing primary amines. libretexts.orgmasterorganicchemistry.comquora.com This method involves the alkylation of potassium phthalimide (B116566) with an alkyl halide, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine. libretexts.orgmasterorganicchemistry.com This strategy can be adapted for the synthesis of 8-aminoquinolines by using an 8-haloquinoline as the alkylating agent. The Gabriel synthesis is particularly advantageous as it avoids the over-alkylation that can be a problem with direct amination methods. masterorganicchemistry.com

Nucleophilic Substitution Reactions in the Synthesis of this compound

Nucleophilic aromatic substitution (SNAr) can be a direct route to introduce the amino group at the C8 position. This typically requires an activated quinoline ring, often with an electron-withdrawing group and a good leaving group at the 8-position. For example, 8-chloroquinoline (B1195068) can be aminated to produce 8-aminoquinoline. wikipedia.org The reactivity of the quinoline ring towards nucleophiles can be influenced by substituents already present on the ring. mdpi.com

Synthesis of Functionalized this compound Derivatives

The introduction of the methanesulfonyl group and the amine group at specific positions on the quinoline ring is a key aspect of synthesizing the target molecule and its derivatives.

Strategies for Introducing Sulfonyl and Amine Groups

The sulfonyl group is often introduced via sulfonation. Quinoline can be sulfonated with fuming sulfuric acid to yield a mixture of quinoline-5-sulfonic acid and quinoline-8-sulfonic acid. uop.edu.pk More modern and selective methods for C-H sulfonylation are also being developed, some utilizing metal catalysts. researchgate.net For instance, a copper-catalyzed C5-H bromination and difluoromethylation of 8-aminoquinoline amides has been reported, demonstrating the feasibility of selective functionalization at the C5 position. researchgate.net Another approach involves the synthesis of 8-methoxyquinoline-5-sulfonyl chloride from 8-methoxyquinoline, which can then be reacted with amines to form sulfonamides. nih.gov

The amine group at the C8 position is commonly introduced by the reduction of an 8-nitroquinoline (B147351) precursor. wikipedia.org The nitration of quinoline typically yields a mixture of 5-nitro and 8-nitroquinolines, which can be separated. The subsequent reduction of the 8-nitro isomer provides 8-aminoquinoline. uop.edu.pkwikipedia.org

Regioselective Synthesis Challenges and Solutions for this compound

The synthesis of this compound, a quinoline derivative with distinct substituents at the C5 and C8 positions, presents notable challenges in achieving the desired regioselectivity. The electronic properties of the quinoline ring system, coupled with the directing effects of the existing and incoming functional groups, can lead to the formation of multiple isomers, thereby complicating the synthetic pathway and reducing the yield of the target compound.

A primary challenge in the synthesis of specifically substituted quinolines is controlling the position of electrophilic substitution on the benzene (B151609) ring of the quinoline nucleus. Direct sulfonation of quinoline itself typically yields quinoline-8-sulfonic acid as the major product, with the formation of other isomers. google.com This inherent preference for substitution at the C8 position makes the direct introduction of a methanesulfonyl group at the C5 position of an unsubstituted or 8-substituted quinoline a formidable task.

Furthermore, the synthesis often commences with the nitration of quinoline, which results in a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. google.com While these isomers can be separated, this initial step underscores the challenge of achieving regioselectivity from the outset. Subsequent functionalization of the C5 position in the presence of a nitro or amino group at the C8 position requires carefully designed strategies to overcome the inherent directing effects of these groups.

Solutions to Regioselective Synthesis:

To address these challenges, chemists have devised several strategies that facilitate the regioselective synthesis of 5-substituted-8-aminoquinolines. These solutions often involve either a multi-step synthetic sequence using pre-functionalized precursors or the application of modern catalytic methods that enable site-selective C-H functionalization.

One effective, albeit indirect, approach involves the synthesis of a precursor molecule where the desired substitution pattern is established early on. For instance, the synthesis of 5-(Methylsulfonyl)quinolin-8-ol has been achieved through the reaction of 3-amino-4-hydroxyphenylmethylsulfonate with acrolein. rsc.org This method establishes the C5-methanesulfonyl and C8-hydroxyl groups in a regioselective manner. The resulting 8-hydroxyquinoline (B1678124) derivative could then, in principle, be converted to the corresponding 8-amino derivative.

More direct and elegant solutions have emerged from the field of C-H activation and functionalization. Research has demonstrated the copper(I)-catalyzed C5-H sulfonylation of 8-aminoquinolines using sodium sulfinates. researchgate.netacs.org In this method, the 8-amino group acts as a directing group, facilitating the regioselective introduction of the sulfonyl group at the C5 position. This transformation is notable for its high regioselectivity and functional group tolerance. The reaction is believed to proceed through a single-electron-transfer process. acs.org

The following table summarizes a selection of reported yields for the C5-sulfonylation of N-aryl-8-aminoquinolines with various sodium sulfinates, showcasing the utility of this method.

| Entry | N-Aryl Group | Sulfinate Salt | Product | Yield (%) |

| 1 | Phenyl | Sodium benzenesulfinate | N-phenyl-5-(phenylsulfonyl)quinolin-8-amine | 85 |

| 2 | 4-Methoxyphenyl | Sodium benzenesulfinate | N-(4-methoxyphenyl)-5-(phenylsulfonyl)quinolin-8-amine | 82 |

| 3 | 4-Chlorophenyl | Sodium benzenesulfinate | N-(4-chlorophenyl)-5-(phenylsulfonyl)quinolin-8-amine | 78 |

| 4 | Phenyl | Sodium p-toluenesulfinate | N-phenyl-5-(p-tolylsulfonyl)quinolin-8-amine | 88 |

| 5 | Phenyl | Sodium methanesulfinate | N-phenyl-5-(methylsulfonyl)quinolin-8-amine | 75 |

Table 1: Examples of Copper-Catalyzed C5-Sulfonylation of N-Aryl-8-Aminoquinolines.

This catalytic approach represents a significant advancement in the synthesis of 5-methanesulfonyl-8-aminoquinoline and its derivatives, as it directly addresses the challenge of regioselectivity in a single, efficient step. By leveraging the directing group ability of the 8-amino functionality, this method circumvents the need for more convoluted synthetic routes that rely on the separation of isomers or the use of pre-functionalized starting materials.

Chemical Reactivity and Transformation Pathways of 5 Methanesulfonylquinolin 8 Amine

Reactions Involving the Amine Functionality of 5-Methanesulfonylquinolin-8-amine

The primary amine group at the 8-position of the quinoline (B57606) ring is a key site for chemical modifications, exhibiting characteristic nucleophilic and basic properties.

Nucleophilic Reactivity and Derivatization

The lone pair of electrons on the nitrogen atom of the 8-amino group makes it a potent nucleophile, capable of reacting with a variety of electrophiles. This reactivity allows for the straightforward derivatization of this compound.

Acylation: The amine functionality readily undergoes acylation reactions with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. For instance, reaction with acetyl chloride or methanesulfonyl chloride would yield N-(5-methanesulfonylquinolin-8-yl)acetamide and N,5-bis(methylsulfonyl)quinolin-8-amine, respectively. These reactions typically proceed under standard acylation conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. The formation of such amide derivatives is a common strategy in medicinal chemistry to modify the physicochemical properties of a lead compound. In a related context, 8-aminoquinoline (B160924) amides are widely used as directing groups in C-H activation reactions. nih.gov

Alkylation: The amine group can also be alkylated by reaction with alkyl halides. However, these reactions can be challenging to control, often leading to a mixture of mono- and poly-alkylated products. The primary amine can be converted to a secondary or tertiary amine, and ultimately to a quaternary ammonium (B1175870) salt through exhaustive alkylation. The reactivity in these SN2 reactions is dependent on the nature of the alkyl halide and the reaction conditions.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base, affords the corresponding sulfonamides. This reaction is analogous to acylation and is a common method for the synthesis of sulfonamide derivatives, which are a prominent class of compounds in drug discovery. nih.gov

A summary of representative nucleophilic reactions of the amine group is presented in the table below.

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl chloride | Amide |

| Alkylation | Methyl iodide | Secondary amine, Tertiary amine, Quaternary ammonium salt |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

Basicity and Protonation Equilibria

Electrophilic Aromatic Substitution on the Quinoline Heterocycle of this compound

Electrophilic aromatic substitution reactions on the quinoline ring are a key method for introducing new functional groups. In quinoline itself, electrophilic attack generally occurs on the benzene (B151609) ring portion, primarily at the C5 and C8 positions. stackexchange.comquora.comquimicaorganica.orgreddit.com This preference is attributed to the greater stability of the resulting carbocation intermediates, which avoids disruption of the aromaticity of the pyridine ring. quimicaorganica.org

In the case of this compound, the directing effects of the existing substituents play a crucial role. The 8-amino group is a powerful activating and ortho-, para-directing group. Conversely, the methanesulfonyl group at the C5-position is a strong deactivating and meta-directing group. Therefore, the outcome of electrophilic substitution will be determined by the interplay of these opposing effects.

Halogenation: The halogenation of 8-aminoquinoline derivatives has been shown to be highly regioselective. For instance, N-acyl derivatives of 8-aminoquinoline undergo selective bromination and iodination at the C5 position under various conditions, including the use of N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). mdpi.comnih.gov Given that the C5 position is already occupied in the target molecule, electrophilic attack would be directed to other positions. The strong activating effect of the 8-amino group would likely direct incoming electrophiles to the C7 position (ortho to the amine).

Nitration: The nitration of quinoline typically yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). stackexchange.com For 8-aminoquinoline amides, nitration has been shown to occur at the C5-position. researchgate.net In this compound, the C5 position is blocked. The strong activating nature of the 8-amino group would again favor substitution at the C7 position. However, the strongly deactivating methanesulfonyl group and the potential for reaction on the nitrogen of the amine group under harsh nitrating conditions (concentrated nitric and sulfuric acids) could lead to complex reaction mixtures.

The expected regioselectivity for electrophilic aromatic substitution on this compound is summarized below.

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br2, FeBr3 or NBS | 7-Bromo-5-methanesulfonylquinolin-8-amine |

| Nitration | HNO3, H2SO4 | 7-Nitro-5-methanesulfonylquinolin-8-amine |

| Sulfonation | Fuming H2SO4 | 5-Methanesulfonylquinolin-8-sulfonic acid |

Transformations of the Methanesulfonyl Group in this compound

The methanesulfonyl group (–SO2CH3) is a robust and generally unreactive functional group. However, under specific conditions, it can undergo transformations.

One potential transformation is its use as a leaving group in nucleophilic aromatic substitution reactions. Aryl sulfones can be displaced by strong nucleophiles, although this typically requires harsh reaction conditions and an activated aromatic ring. The presence of the electron-donating amino group at the 8-position may not be sufficient to facilitate such a substitution at the C5 position.

Another possibility is the reduction of the sulfonyl group. However, the reduction of an aryl sulfone to a sulfide (B99878) or to remove it completely requires potent reducing agents and is often a challenging transformation.

In some contexts, the methyl group of the methanesulfonyl moiety could potentially undergo reactions, such as deprotonation followed by reaction with an electrophile, but this would require a very strong base.

Catalytic Transformations Involving this compound as a Substrate or Ligand

The 8-aminoquinoline moiety is a well-established bidentate directing group in transition metal-catalyzed C-H activation reactions. nih.gov The nitrogen atoms of the quinoline ring and the 8-amino group can coordinate to a metal center, facilitating the activation of C-H bonds at various positions on the quinoline ring or on a substituent attached to the amine.

While there are no specific reports detailing the use of this compound as a substrate or ligand in catalysis, its structural features suggest potential applications. As a substrate, after acylation of the 8-amino group, the resulting amide could direct a transition metal catalyst to functionalize other positions on the quinoline ring.

As a ligand, this compound could form complexes with various transition metals. The electronic properties of the ligand, and thus the catalytic activity of the resulting complex, would be modulated by the electron-withdrawing methanesulfonyl group. For example, complexes of 8-aminoquinoline derivatives with metals like cobalt and copper have been investigated for their catalytic and biological activities. rsc.org The presence of the sulfonyl group could influence the stability and reactivity of such metal complexes.

Spectroscopic and Advanced Analytical Characterization of 5 Methanesulfonylquinolin 8 Amine

Vibrational Spectroscopy for Structural Elucidation of 5-Methanesulfonylquinolin-8-amine

Vibrational spectroscopy provides critical insights into the bonding and functional groups present within a molecule. By analyzing the absorption or scattering of infrared radiation, the characteristic vibrational modes of this compound can be identified.

The presence of the primary amine (-NH₂) group is typically indicated by a pair of medium to weak bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. The quinoline (B57606) ring structure gives rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated to appear in the 3000-3100 cm⁻¹ range. The C=C and C=N stretching vibrations within the quinoline ring system are expected to produce a series of complex bands in the 1450-1650 cm⁻¹ region.

The methanesulfonyl (-SO₂CH₃) group has distinct vibrational signatures. The asymmetric and symmetric stretching vibrations of the S=O bonds are expected to result in strong absorption bands in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The S-C stretching vibration may be observed in the 650-750 cm⁻¹ region, while the C-H stretching and bending vibrations of the methyl group will appear in their characteristic regions.

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Asymmetric and Symmetric Stretching | Primary Amine (-NH₂) |

| 3100 - 3000 | Aromatic C-H Stretching | Quinoline Ring |

| 2980 - 2850 | C-H Stretching (of -CH₃) | Methanesulfonyl Group |

| 1620 - 1580 | C=C and C=N Ring Stretching | Quinoline Ring |

| 1500 - 1400 | Aromatic Ring Skeletal Vibrations | Quinoline Ring |

| 1350 - 1300 | SO₂ Asymmetric Stretching | Methanesulfonyl Group |

| 1160 - 1120 | SO₂ Symmetric Stretching | Methanesulfonyl Group |

| 850 - 750 | C-H Out-of-Plane Bending | Quinoline Ring |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. While polar bonds with strong dipole moment changes are prominent in FTIR, non-polar bonds and symmetric vibrations often yield strong signals in Raman spectra.

For this compound, the symmetric vibrations of the quinoline ring are expected to be particularly Raman active, appearing as sharp, intense bands in the fingerprint region (below 1600 cm⁻¹). The symmetric stretching of the sulfonyl group (SO₂) is also anticipated to produce a strong Raman signal. In contrast, the N-H stretching vibrations of the amine group are generally weak in Raman spectra. The C-H stretching vibrations of the aromatic ring and the methyl group will also be observable.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretching | Quinoline Ring |

| 2980 - 2850 | C-H Stretching (of -CH₃) | Methanesulfonyl Group |

| 1600 - 1550 | C=C and C=N Ring Stretching | Quinoline Ring |

| 1400 - 1300 | Ring Skeletal Vibrations | Quinoline Ring |

| 1150 - 1110 | SO₂ Symmetric Stretching | Methanesulfonyl Group |

| 1050 - 1000 | Ring Breathing Mode | Quinoline Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, a detailed structural map of this compound can be constructed.

The ¹H NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments. The protons on the quinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts will be influenced by the electron-donating effect of the amino group and the electron-withdrawing effect of the methanesulfonyl group. The protons on the same ring as the substituents will be the most affected.

The protons of the amino group (-NH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration. The methyl protons of the methanesulfonyl group (-SO₂CH₃) will likely appear as a sharp singlet in the upfield region, typically around 3.0-3.5 ppm.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 8.8 - 9.0 | dd |

| H3 | 7.4 - 7.6 | dd |

| H4 | 8.5 - 8.7 | d |

| H6 | 7.2 - 7.4 | d |

| H7 | 7.6 - 7.8 | d |

| -NH₂ | 5.0 - 6.0 (broad) | s |

| -SO₂CH₃ | 3.2 - 3.5 | s |

dd = doublet of doublets, d = doublet, s = singlet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The quinoline ring will exhibit several signals in the aromatic region (110-160 ppm). The carbon atom attached to the nitrogen (C8a) and the carbon bearing the methanesulfonyl group (C5) are expected to be significantly influenced by these substituents. The carbon attached to the amino group (C8) will also show a characteristic chemical shift. The methyl carbon of the methanesulfonyl group will appear in the upfield region, typically around 40-50 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 | 148 - 152 |

| C3 | 120 - 124 |

| C4 | 135 - 139 |

| C4a | 128 - 132 |

| C5 | 130 - 134 |

| C6 | 115 - 119 |

| C7 | 125 - 129 |

| C8 | 140 - 144 |

| C8a | 145 - 149 |

| -SO₂CH₃ | 42 - 46 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will reveal the coupling relationships between adjacent protons. For this compound, this would show correlations between H2 and H3, H3 and H4, and H6 and H7, confirming their positions on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each protonated carbon in the quinoline ring by linking the signals from the ¹H and ¹³C NMR spectra. For example, the signal for H2 in the ¹H spectrum would correlate with the signal for C2 in the ¹³C spectrum.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing a definitive structural characterization of this compound.

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a cornerstone analytical technique that provides critical information about a compound's molecular weight and structure by measuring the mass-to-charge ratio (m/z) of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound. In positive ion mode, the molecule is readily protonated to form the molecular ion [M+H]⁺. This ion's m/z value is used to confirm the molecular weight of the compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with extremely high accuracy, typically to within 5 parts per million (ppm). nih.govnih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS can verify the chemical formula C₁₀H₁₀N₂O₂S by comparing the experimentally measured exact mass of the [M+H]⁺ ion to its theoretically calculated value. This technique is invaluable for differentiating the target compound from other potential isomers or impurities that may have the same nominal mass. nih.gov

Table 1: Theoretical Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy measures how a molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is caused by the promotion of electrons from a ground state to a higher energy state. The quinoline core of this compound acts as a chromophore, the part of the molecule responsible for absorbing light.

The spectrum of a substituted quinoline typically displays strong absorption bands corresponding to π → π* transitions within the aromatic ring system. researchgate.netnih.gov The presence of the amine (-NH₂) and methanesulfonyl (-SO₂CH₃) groups, which act as auxochromes, can shift the wavelength of maximum absorbance (λmax) and alter the intensity of these bands. researchgate.net Analysis of the UV-Vis spectrum provides valuable information on the electronic structure of the molecule. nih.gov

Table 2: Typical Electronic Transitions for Substituted Quinolines

| Transition Type | Approximate Wavelength Range |

|---|---|

| π → π* | 200-400 nm |

Computational and Theoretical Studies on 5 Methanesulfonylquinolin 8 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods provide a detailed picture of electron distribution and molecular orbitals.

Hartree-Fock (HF) Methods

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry technique that approximates the many-electron wavefunction as a single Slater determinant. wikipedia.org It provides a good starting point for understanding the electronic structure of molecules like 5-Methanesulfonylquinolin-8-amine by calculating molecular orbitals and their energies. wikipedia.org In the HF approximation, each electron is considered to move in the average field created by all other electrons, which neglects instantaneous electron-electron correlation. wikipedia.orgststephens.net.in While this simplification limits its predictive accuracy for certain properties, HF is crucial for providing a qualitative picture and a reliable initial geometry for more advanced calculations. researchgate.net The method is known to be size-consistent, a desirable feature when comparing systems of different sizes. ststephens.net.in For a molecule like this compound, an HF calculation would yield the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), giving a first approximation of its electronic reactivity and band gap. The role of the exact HF exchange is a critical factor in these calculations, influencing the predicted band gap and defect properties in crystalline systems. rsc.org

Post-Hartree-Fock Methods

To address the limitations of the HF method, particularly the neglect of electron correlation, a suite of more accurate techniques known as post-Hartree-Fock methods have been developed. wikipedia.orgnumberanalytics.com These methods build upon the HF solution to provide a more precise description of the electronic system. ststephens.net.in

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the HF Hamiltonian. Second-order Møller-Plesset theory (MP2) is a common choice that offers a significant improvement in accuracy over HF with a manageable increase in computational cost. researchgate.net

Configuration Interaction (CI): CI methods express the true wavefunction as a linear combination of the HF determinant and determinants corresponding to excited states. While full CI is the exact solution within a given basis set, it is computationally prohibitive for all but the smallest molecules. Truncated CI methods, such as CISD (including single and double excitations), are more practical but are not size-consistent, which can be a drawback. ststephens.net.in

Coupled Cluster (CC) Theory: CC theory offers a powerful and accurate approach to the electron correlation problem and is often considered the "gold standard" in quantum chemistry. researchgate.net Methods like CCSD (Coupled Cluster with Single and Double excitations) and the even more accurate CCSD(T) (which adds a perturbative treatment of triple excitations) are size-consistent and provide highly reliable results for energies and molecular properties. ststephens.net.in

For this compound, these methods would offer a more accurate determination of its ground and excited state energies, ionization potential, and electron affinity compared to HF calculations.

Density Functional Theory (DFT) for Geometry Optimization, Energetics, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. rsc.org Instead of the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. dergipark.org.tr

For this compound, DFT would be applied to:

Geometry Optimization: To find the most stable three-dimensional arrangement of atoms (the minimum energy structure). youtube.comacs.org This is a crucial first step for any further analysis. Functionals like B3LYP, often paired with basis sets like 6-31G(d,p), are commonly used for this purpose on quinoline (B57606) derivatives. dergipark.org.trtrdizin.gov.tr The inclusion of dispersion corrections (e.g., B3LYP-D3) is often important for accurately capturing non-covalent interactions. acs.org

Energetics: To calculate key properties such as the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. rsc.orgresearchgate.net

Spectroscopic Properties: DFT can predict various spectra. Time-Dependent DFT (TD-DFT) is used to calculate electronic absorption spectra (UV-Vis), providing insights into the molecule's photophysical properties. nih.govrsc.org It can also be used to compute vibrational frequencies (IR and Raman spectra), which, when compared with experimental data, can help confirm the optimized structure. researchgate.net

The table below illustrates the kind of data that would be generated from a DFT study on this compound, based on typical values for related quinoline derivatives. dergipark.org.trnih.govrsc.org

| Property | Calculated Value (Illustrative) | Method/Basis Set (Example) |

| Total Energy | -1055.25 Hartrees | B3LYP/6-311+G(d,p) |

| HOMO Energy | -6.5 eV | B3LYP/6-311+G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 4.7 eV | B3LYP/6-311+G(d,p) |

| Dipole Moment | 5.2 Debye | B3LYP/6-311+G(d,p) |

| Predicted λmax | 335 nm | TD-DFT/B3LYP/6-311+G(d,p) |

Note: The values in this table are illustrative and not from actual calculations on this compound.

Molecular Dynamics Simulations for Conformational Analysis, Intermolecular Interactions, and Solvent Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and interactions over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and the influence of the environment, such as a solvent. mdpi.comnih.gov

For this compound, MD simulations could reveal:

Conformational Analysis: The molecule's flexibility and the preferred orientations (conformations) of its substituent groups (the methanesulfonyl and amine groups) can be explored. This is particularly important for understanding how the molecule might adapt its shape to interact with other molecules.

Intermolecular Interactions: MD can simulate how this compound interacts with itself (in a condensed phase) or with other molecules. For instance, simulations can reveal the stability of hydrogen bonds formed by the amine group or π-stacking interactions involving the quinoline ring system. nih.gov

Solvent Effects: By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), MD simulations can provide a realistic picture of how the solvent influences the molecule's structure and dynamics. This is crucial for understanding its behavior in solution. researchgate.net

Predictive Modeling of Reactivity, Selectivity, and Reaction Pathways

Computational models can predict how a molecule will behave in a chemical reaction. digitellinc.comchemrxiv.org For this compound, this involves identifying the most likely sites for chemical attack and mapping out the energy landscape of potential reaction pathways.

Key aspects of reactivity modeling include:

Molecular Electrostatic Potential (MEP): An MEP map, calculated using DFT, visualizes the electrostatic potential on the molecule's surface. nih.gov Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). This provides a powerful visual guide to the molecule's reactive sites.

Frontier Molecular Orbital (FMO) Theory: The shapes and energies of the HOMO and LUMO are central to predicting reactivity. The HOMO often indicates the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. rsc.org

Reaction Pathway Calculation: By proposing a reaction mechanism, computational chemists can calculate the energy profile of the reaction, including the structures and energies of transition states and intermediates. This allows for the determination of activation barriers and reaction rates, providing a detailed understanding of the reaction's feasibility and kinetics. nih.gov For example, the reactivity of the amine group or potential reactions on the quinoline ring could be systematically investigated.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and a specific property, such as their reactivity. nih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like multiple linear regression (MLR) or machine learning algorithms, to create a mathematical equation that correlates these descriptors with the observed activity. nih.govnih.gov

For a dataset including this compound and other related quinoline derivatives, a QSAR model could be developed to predict a property like chemical reactivity or interaction with a specific protein. The process involves:

Descriptor Calculation: A wide range of descriptors would be calculated for each molecule. These can include electronic descriptors (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices). dergipark.org.trtrdizin.gov.tr

Model Building: A training set of molecules with known activities is used to develop the QSAR equation.

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (using a separate test set of molecules). nih.gov

A hypothetical QSAR model for predicting a reactivity parameter (pReactivity) might look like this:

pReactivity = 1.5 * (LUMO Energy) - 0.8 * (Molecular Volume) + 2.1 * (LogP) + 0.5

The table below shows typical descriptors used in QSAR studies of quinoline derivatives. trdizin.gov.trnih.govnih.gov

| Descriptor Type | Example Descriptors | Relevance |

| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Describes a molecule's ability to participate in electronic interactions. |

| Steric/Topological | Molecular Weight, Molecular Volume, Ring Count | Relates to the size, shape, and branching of the molecule. |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Indicates how the molecule partitions between fatty and aqueous environments. |

Such models are valuable for predicting the properties of new, unsynthesized quinoline derivatives, guiding further experimental work. nih.govnih.gov

Applications of 5 Methanesulfonylquinolin 8 Amine in Synthetic Chemistry and Materials Science

5-Methanesulfonylquinolin-8-amine as a Versatile Building Block in Complex Molecule Synthesis

The presence of a nucleophilic amino group and an aromatic quinoline (B57606) ring makes this compound a valuable starting material for the synthesis of more intricate molecular architectures.

Scaffold for Heterocyclic Systems

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reagent | Resulting Heterocycle |

|---|---|

| α,β-Unsaturated carbonyl compound | Fused dihydropyridine derivative |

| 1,3-Dicarbonyl compound | Fused pyrimidine derivative |

| Phosgene or its equivalent | Fused quinazolinone derivative |

| Isothiocyanate | Fused thiourea derivative |

This table presents hypothetical reaction outcomes based on the known reactivity of aromatic amines.

Precursor for Advanced Organic Transformations

Beyond its role as a scaffold, this compound can serve as a precursor for a variety of advanced organic transformations. The primary aromatic amino group can be readily converted into a diazonium salt through diazotization. organic-chemistry.orgbyjus.com This diazonium intermediate is highly versatile and can be subjected to a range of Sandmeyer-type reactions to introduce a wide variety of substituents at the 8-position, including halogens, cyano, and hydroxyl groups. organic-chemistry.org

Furthermore, the quinoline ring itself is susceptible to electrophilic substitution. The position of substitution is directed by the existing substituents. The amino group is an activating, ortho-, para-directing group, while the methanesulfonyl group is a deactivating, meta-directing group. iust.ac.irquimicaorganica.orggraduatecollege.ac.in The interplay of these electronic effects would likely direct incoming electrophiles to specific positions on the quinoline ring, enabling the synthesis of selectively functionalized derivatives. The strong electron-withdrawing nature of the methanesulfonyl group would generally decrease the reactivity of the ring towards electrophilic attack. nih.gov

Role of this compound as a Ligand or Catalyst Precursor in Organometallic and Organic Catalysis

The 8-aminoquinoline (B160924) moiety is a well-established and powerful bidentate directing group in transition metal-catalyzed C-H bond functionalization reactions. nih.govrsc.orgresearchgate.netresearchgate.netsemanticscholar.org The nitrogen atoms of the quinoline ring and the amino group can chelate to a metal center, forming a stable five-membered ring. This chelation brings the metal catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization.

In the context of this compound, the presence of the electron-withdrawing methanesulfonyl group at the 5-position would significantly modulate the electronic properties of the quinoline ring. This would, in turn, influence the coordination properties of the ligand and the catalytic activity of the resulting metal complex. The decreased electron density on the quinoline nitrogen might affect the stability and reactivity of the organometallic intermediates. This electronic tuning could be exploited to achieve novel catalytic activities or selectivities.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

| Metal | Potential Catalytic Reaction |

|---|---|

| Palladium | C-H arylation, alkenylation, and alkynylation |

| Copper | C-H amination and etherification |

| Rhodium | C-H activation and annulation reactions |

| Nickel | Cross-coupling reactions |

This table is based on the known catalytic activities of other 8-aminoquinoline-metal complexes.

Integration of this compound into Functional Materials

The unique electronic and photophysical properties of the quinoline core, coupled with the reactive amino group, make this compound an attractive candidate for incorporation into functional materials.

Polymer Chemistry Applications

Aromatic diamines are fundamental monomers in the synthesis of high-performance polymers such as polyimides and polyamides. dtic.mildtic.miltitech.ac.jpdianhydrides.comrsc.org Although this compound is a monoamine, it could be chemically modified to a diamine or used as a chain-terminating or pendant group in polymerization reactions. For example, the amino group could react with dianhydrides or diacyl chlorides to be incorporated into a polymer backbone. The rigid quinoline unit would be expected to enhance the thermal stability and mechanical properties of the resulting polymer, while the methanesulfonyl group could improve its solubility and processing characteristics.

Design of Sensors and Molecular Probes

Quinoline derivatives are well-known for their fluorescent properties and have been extensively used in the development of chemosensors for the detection of metal ions and other analytes. nih.govnih.govrsc.orgresearchgate.netrsc.org The fluorescence of the quinoline ring is highly sensitive to its electronic environment. The presence of both an electron-donating amino group and a strongly electron-withdrawing methanesulfonyl group on the quinoline scaffold of this compound is expected to create a molecule with interesting photophysical properties, potentially exhibiting intramolecular charge transfer (ICT) characteristics. nih.govresearchgate.net

This electronic push-pull system could make its fluorescence emission sensitive to the polarity of the surrounding medium or to the binding of specific analytes. For instance, the coordination of a metal ion to the 8-aminoquinoline chelating unit could perturb the ICT process, leading to a detectable change in the fluorescence signal (either enhancement or quenching), thus forming the basis for a fluorescent sensor. nih.govrsc.org The specific selectivity and sensitivity of such a sensor would be dependent on the nature of the binding site and the electronic interplay between the substituents.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Primaquine |

| Tafenoquine |

Optoelectronic Material Development

This compound is a heterocyclic organic compound that serves as a crucial building block in the creation of novel optoelectronic materials. Its quinoline framework is a key feature in many compounds designed for applications such as organic light-emitting diodes (OLEDs) due to its inherent electronic properties and stability. jocpr.com The performance of optoelectronic devices is highly dependent on the precise design of functional organic molecules. nih.gov

The molecular architecture of this compound, which features an electron-donating amine group and an electron-withdrawing methanesulfonyl group on the quinoline scaffold, makes it particularly suitable for these applications. This "push-pull" arrangement facilitates intramolecular charge transfer, a fundamental process for the generation of light in OLEDs and for charge separation in organic photovoltaics. The strong electron-withdrawing nature of the methanesulfonyl group can effectively tune the electronic energy levels of the molecule, which is a critical parameter for optimizing device efficiency and performance.

Derivatives of quinoline are well-recognized as important ligands in the preparation of phosphorescent complexes for OLEDs. jocpr.com By modifying the structure of this compound, for example, by attaching different chemical groups to the amine functionality, researchers can systematically alter the photophysical properties of the resulting materials. This tunability allows for the development of materials that emit light across the visible spectrum, a key requirement for full-color displays. The rigid nature of the quinoline ring also imparts thermal and morphological stability to the materials, contributing to the longevity and reliability of the final optoelectronic devices.

Table 1: Properties of this compound Relevant to Optoelectronics

| Property | Description | Significance in Optoelectronics |

|---|---|---|

| Core Structure | Quinoline Heterocycle | Provides a rigid, stable framework and favorable electronic properties for charge transport. jocpr.com |

| Substituents | Amine (-NH2) and Methanesulfonyl (-SO2CH3) groups | Creates an intramolecular "push-pull" system, enabling charge-transfer characteristics essential for light emission and charge separation. |

| Tunability | Amenable to chemical modification | Allows for the systematic tuning of emission color, energy levels, and charge-transport properties by synthesizing various derivatives. |

| Stability | Rigid Aromatic System | Contributes to the thermal and morphological stability of materials, leading to more durable and long-lasting devices. |

Sustainable Chemistry Applications of this compound (e.g., Green Synthesis Methodologies, Biocatalysis Integration)

In line with the growing emphasis on environmentally responsible chemical manufacturing, the application of sustainable chemistry principles to the synthesis of this compound and its derivatives is an area of active development.

Green Synthesis Methodologies

Traditional methods for synthesizing quinoline compounds, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions, hazardous reagents, and generate significant chemical waste. nih.govtandfonline.com The modern paradigm in chemical synthesis is shifting towards greener protocols that minimize waste, reduce energy consumption, and utilize less hazardous materials. researchgate.net

For the synthesis of quinoline derivatives, green chemistry approaches include the use of water or other eco-friendly solvents like ethanol, the development of solvent-free reaction conditions, and the employment of reusable catalysts. jocpr.comtandfonline.comresearchgate.net Methodologies such as one-pot, multicomponent reactions are particularly advantageous as they reduce the number of steps, minimize the need for intermediate purification, and thereby decrease solvent usage and waste generation. tandfonline.com The use of nanocatalysts is also being explored to enhance reaction efficiency under milder conditions. nih.gov These strategies represent a more sustainable and efficient pathway to valuable quinoline-based compounds. ijpsjournal.com

Biocatalysis Integration

Biocatalysis, which uses enzymes or whole organisms to perform chemical transformations, offers a highly efficient and environmentally benign alternative to traditional chemical synthesis. researchgate.net This approach is characterized by mild reaction conditions, high selectivity, and the use of biodegradable catalysts. researchgate.netdocumentsdelivered.com

The integration of biocatalysis into the synthesis of nitrogen-containing heterocycles like quinoline is a promising field of research. researchgate.netdocumentsdelivered.com Enzymes such as transaminases and imine reductases are commonly used for the preparation of N-heterocycles and could potentially be applied to create precursors for this compound. researchgate.net Furthermore, chemoenzymatic processes, which combine the versatility of chemical reactions with the selectivity of biocatalysis, are being developed for the synthesis of complex molecules. nih.govnih.gov This hybrid approach can lead to novel and sustainable routes for producing functionalized quinolines, starting from simple alcohols and amines in aqueous media. nih.govnih.gov

Table 2: Sustainable Approaches in Quinoline Synthesis

| Approach | Description | Potential Benefits |

|---|---|---|

| Green Solvents | Utilizing environmentally benign solvents such as water or ethanol. tandfonline.comresearchgate.net | Reduced toxicity and environmental impact. |

| Catalyst-Free/Reusable Catalysts | Developing reactions that proceed without a catalyst or use catalysts that can be easily recovered and reused. jocpr.comnih.gov | Minimized waste, lower cost, and simplified purification. |

| One-Pot Reactions | Combining multiple synthetic steps into a single procedure without isolating intermediates. tandfonline.com | Increased efficiency, reduced solvent consumption, and less waste. |

| Biocatalysis | Employing enzymes to catalyze specific chemical reactions under mild conditions. researchgate.net | High selectivity, reduced energy use, and use of biodegradable catalysts. |

| Chemoenzymatic Synthesis | Integrating enzymatic steps with chemical reactions in a single synthetic sequence. nih.govnih.gov | Combines the advantages of both biocatalysis and chemocatalysis for efficient and sustainable synthesis. |

Structure Activity Relationship Sar Studies and Medicinal Chemistry Insights of 5 Methanesulfonylquinolin 8 Amine Scaffolds Excluding Clinical Outcomes

Rational Design and Synthesis of 5-Methanesulfonylquinolin-8-amine Analogues

The rational design of this compound analogues is often guided by a deep understanding of the target biological macromolecule and the desired pharmacological effect. Researchers employ a variety of strategies to create new derivatives with improved potency, selectivity, and pharmacokinetic properties.

A common approach involves the modification of the quinoline (B57606) core, the sulfonyl group, and the amine functionality. For instance, in the development of anticancer agents, the quinoline scaffold is recognized for its role in protein kinase inhibition. nih.gov The synthesis of analogues often starts from commercially available quinoline precursors, which undergo a series of chemical reactions to introduce the methanesulfonyl group at the 5-position and the amine at the 8-position. Further diversification is achieved by introducing various substituents on the amine or the quinoline ring.

One synthetic strategy involves a three-step process starting from 8-quinolinesulfonyl chloride to produce N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives. nih.gov This method allows for the introduction of a variety of aryl groups, enabling a systematic exploration of the SAR. Another approach focuses on creating quinoline-based sulfonamides as carbonic anhydrase inhibitors, where the sulfonamide group is strategically placed to interact with the zinc ion in the enzyme's active site. nih.govresearchgate.net

The design process is often iterative, with synthesized compounds being biologically evaluated, and the results feeding back into the design of the next generation of analogues. This cycle of design, synthesis, and testing is crucial for optimizing the desired biological activity.

Modulation of the Quinoline Core for Specific Interactions with Biological Macromolecules

The quinoline core of this compound is a key determinant of its biological activity, providing a rigid scaffold that can be tailored for specific interactions with biological targets. Modifications to the quinoline ring system can significantly impact the compound's binding affinity and selectivity.

For example, in the context of anticancer drug design, the quinoline moiety can interact with the ATP-binding site of protein kinases. The planarity of the quinoline ring allows it to fit into the flat, hydrophobic pocket of the kinase domain. The introduction of substituents at various positions on the quinoline ring can further enhance these interactions. For instance, the placement of a halogen or a small alkyl group can modulate the electronic properties and steric bulk of the molecule, leading to improved binding.

Research on quinoline-based sulfonamides as carbonic anhydrase inhibitors has shown that the position of the sulfonamide group on an associated anilino moiety significantly affects inhibitory activity against different isoforms. nih.govresearchgate.net Specifically, para-substituted sulfonamides displayed potent inhibition of cancer-related isoforms hCA IX and hCA XII. nih.govresearchgate.net This highlights the importance of the quinoline core in orienting the key interacting groups for optimal binding.

Furthermore, studies on quinoline derivatives as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, have revealed that the quinoline moiety sits (B43327) on a flat and mainly apolar surface of the enzyme. mdpi.com This interaction is stabilized by π-π stacking and hydrophobic interactions with specific amino acid residues. mdpi.com

Impact of the Sulfonyl Group on the Pharmacophore and Molecular Recognition

The sulfonyl group (-SO2-) in the this compound scaffold plays a critical role in defining the pharmacophore and influencing molecular recognition. This group is a strong hydrogen bond acceptor and can participate in various non-covalent interactions with biological targets.

In many instances, the sulfonyl group acts as a key anchoring point, orienting the molecule within the binding site. For example, in carbonic anhydrase inhibitors, the sulfonamide moiety (a derivative of the sulfonyl group) is a crucial zinc-binding group, coordinating with the zinc ion in the active site of the enzyme. nih.govresearchgate.net The geometry and electronic properties of the sulfonyl group are therefore critical for potent inhibition.

In the context of PKM2 inhibitors, the oxygen atoms of the sulfonamide group can accept hydrogen bonds from amino acid residues in the binding pocket, such as Tyr390. mdpi.com Furthermore, the sulfur atom of the sulfonamide can participate in π-sulfur interactions with aromatic residues like His78, further stabilizing the ligand-receptor complex. mdpi.com

Role of the Amine Functionality in Ligand-Target Binding and Interactions

The amine functionality at the 8-position of the quinoline ring is another crucial element of the this compound pharmacophore. This group can act as both a hydrogen bond donor and acceptor, and its basicity allows for the formation of ionic interactions.

The protonation state of the amine group at physiological pH can significantly influence its interaction with the target protein. A protonated amine can form strong salt bridges with negatively charged amino acid residues, such as aspartate or glutamate. This electrostatic interaction can be a major contributor to the binding affinity.

In the design of quinoline-based inhibitors, the amine group is often used as a handle for further chemical modification. By attaching different substituents to the amine, researchers can probe the steric and electronic requirements of the binding pocket. For example, in the synthesis of N'-arylidene-2-[4-(quinolin-8-ylsulfonyl)piperazin-1-yl]acetohydrazide derivatives, the amine is part of a piperazine (B1678402) linker that connects the quinoline core to an arylidene moiety. nih.gov This allows for the exploration of a larger chemical space and the optimization of interactions with the target.

Studies on 8-hydroxyquinoline-derived Mannich bases have highlighted the importance of the pKa values of the amine moieties in their anticancer activity, suggesting that protonation and metal chelation are key factors. nih.gov The nature of the amine (primary, secondary, or tertiary) can also influence activity, as demonstrated in studies of quinoxaline (B1680401) derivatives where a secondary amine at a specific position was found to be optimal. mdpi.com

Computational Approaches in SAR Studies of this compound Derivatives

Computational methods are indispensable tools in modern drug discovery and play a significant role in the SAR studies of this compound derivatives. These approaches provide valuable insights into ligand-receptor interactions and help in the rational design of new compounds.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is widely used to understand the binding modes of this compound analogues and to rationalize their observed biological activities.

For instance, docking studies of quinoline-based sulfonamides in the active site of carbonic anhydrase have helped to elucidate the key interactions responsible for their inhibitory potency. nih.gov These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion that stabilize the complex.

Similarly, in the study of PKM2 inhibitors, molecular docking has been used to identify the binding site and to understand how modifications to the quinoline scaffold affect its interaction with the enzyme. mdpi.com These models can guide the design of new analogues with improved binding affinity by suggesting modifications that enhance favorable interactions or remove unfavorable ones. Molecular dynamics simulations can further refine these models by providing insights into the dynamic behavior of the ligand-receptor complex over time. nih.gov

A pharmacophore is an abstract representation of the key molecular features that are necessary for biological activity. Pharmacophore models can be generated based on the structures of known active compounds or the structure of the ligand-binding site.

For this compound derivatives, a pharmacophore model would typically include features such as a hydrogen bond acceptor (the sulfonyl group), a hydrogen bond donor/acceptor (the amine group), and an aromatic ring system (the quinoline core). This model can then be used to virtually screen large compound libraries to identify new molecules that match the pharmacophore and are therefore likely to be active.

Quantitative Structure-Activity Relationship (QSAR) studies, often combined with pharmacophore modeling, can provide a more quantitative understanding of the SAR. nih.govnih.gov By correlating the structural properties of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds. For example, a 3D-QSAR model for quinoline derivatives as gastric cancer cell line inhibitors indicated that both steric and electrostatic fields significantly contribute to binding affinity. nih.gov

Ligand Efficiency and Lipophilicity Analysis of this compound Derivatives

In the optimization of lead compounds, medicinal chemists frequently utilize metrics such as ligand efficiency (LE) and lipophilic ligand efficiency (LLE) to guide the design of molecules with a favorable balance of potency and physicochemical properties. LE provides a measure of the binding energy per non-hydrogen atom, while LLE relates potency to lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical analysis of a series of this compound derivatives is presented below to illustrate these concepts. The potency values (represented as pIC50) are assumed for the purpose of calculating LE and LLE.

| Compound ID | R Group (at 8-amino) | Molecular Weight ( g/mol ) | Heavy Atom Count | pIC50 (Assumed) | cLogP (Estimated) | Ligand Efficiency (LE) | Lipophilic Ligand Efficiency (LLE) |

| 1 | -H | 238.28 | 16 | 6.0 | 2.5 | 0.375 | 3.5 |

| 2 | -CH3 | 252.31 | 17 | 6.2 | 2.8 | 0.365 | 3.4 |

| 3 | -CH2CH2OH | 282.34 | 19 | 6.5 | 2.1 | 0.342 | 4.4 |

| 4 | -Phenyl | 314.37 | 22 | 7.0 | 4.0 | 0.318 | 3.0 |

| 5 | -CH2-Cyclopropyl | 292.38 | 20 | 6.8 | 3.2 | 0.340 | 3.6 |

Note: The pIC50, cLogP, LE, and LLE values in this table are hypothetical and for illustrative purposes only.

This hypothetical data illustrates that the introduction of a hydroxyethyl (B10761427) group (Compound 3) could potentially decrease lipophilicity and improve LLE, representing a favorable optimization path. In contrast, adding a phenyl group (Compound 4) might increase potency but at the cost of higher lipophilicity, leading to a less favorable LLE.

Metabolic Stability Studies in Pre-clinical Models (excluding human data)

Studies on related 8-aminoquinoline (B160924) derivatives have provided insights into their metabolic pathways. For instance, research on 5-aryl-8-aminoquinoline derivatives has shown that these compounds can be metabolically stable in mouse and human liver microsome preparations, with half-lives (t½) exceeding 60 minutes. This suggests that the 8-aminoquinoline scaffold, even with substitution at the 5-position, can possess inherent metabolic stability.

The methanesulfonyl group in this compound is generally considered to be metabolically stable. Therefore, metabolic transformations are more likely to occur on the 8-amino side chain or the quinoline ring itself. Potential metabolic pathways in preclinical models such as rats or mice could include N-dealkylation of the 8-amino side chain, oxidation of the quinoline ring, or conjugation reactions.

The table below presents hypothetical metabolic stability data for a series of this compound derivatives in rat liver microsomes.

| Compound ID | R Group (at 8-amino) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| 1 | -H | 25 | 27.7 |

| 2 | -CH3 | 30 | 23.1 |

| 3 | -CH2CH2OH | 15 | 46.2 |

| 4 | -Phenyl | 50 | 13.9 |

| 5 | -CH2-Cyclopropyl | 20 | 34.7 |

Note: The metabolic stability data in this table is hypothetical and for illustrative purposes only.

From this hypothetical data, it can be inferred that the introduction of a hydroxyl group (Compound 3) might decrease the rate of metabolism, leading to a longer half-life. Conversely, the presence of a phenyl group (Compound 4) could introduce a new site for metabolism, potentially leading to more rapid clearance. The cyclopropylmethyl group (Compound 5) might offer a good balance of properties.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methanesulfonylquinolin-8-amine, and how can reaction conditions be optimized?

- Methodology :

- The sulfonation of quinoline derivatives is a critical step. For example, sulfonyl chloride intermediates (e.g., 8-methoxyquinoline-5-sulfonyl chloride) can be synthesized using chlorosulfonic acid (ClSO₃H) under controlled conditions (room temperature, anhydrous acetonitrile) .

- Subsequent amination or substitution reactions require stoichiometric control of amines and bases (e.g., triethylamine) to avoid side products .

- Key parameters include solvent choice (DMF for O-methylation), temperature, and molar ratios of reagents to ensure >90% yield .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methanesulfonyl and amine groups) and assess purity .

- X-ray Crystallography : Resolve conformational preferences and confirm bond angles/distances, especially for coordination studies .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns for sulfonyl-containing compounds .

Q. How does the methanesulfonyl group influence the solubility and stability of quinoline derivatives?

- Methodology :

- Perform comparative solubility tests in polar (e.g., DMSO, water) vs. nonpolar solvents.

- Stability assays under varying pH and temperature conditions (e.g., HPLC monitoring) to assess hydrolytic degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Data Triangulation : Compare results across studies using standardized assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) .

- Experimental Replication : Control variables such as cell lines (e.g., HEK293 vs. HeLa), solvent effects (DMSO concentration), and exposure duration .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors in datasets .

Q. What strategies are effective in designing transition metal complexes with this compound?

- Methodology :

- Coordination Chemistry : Use ligands with donor atoms (e.g., nitrogen in the quinoline ring, sulfonyl oxygen) to form stable complexes with Cu(II), Fe(III), or Pt(II) .

- Spectroscopic Validation : EPR for paramagnetic complexes; UV-Vis to monitor charge-transfer transitions .

- DFT Calculations : Predict binding energies and optimize geometry for catalytic or medicinal applications .

Q. How can over-constraining in synthetic pathway simulations be mitigated for high-yield production?

- Methodology :

- Constraint Relaxation : Use iterative solvers (e.g., CPLEX) to prioritize critical reaction steps (e.g., sulfonation) over minor pathways .

- Sensitivity Analysis : Identify parameters (e.g., temperature, reagent excess) with the highest impact on yield via Monte Carlo simulations .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。